Dihydroxylysinonorleucine

Collagen Cross-Linking Bioanalytical Method Validation Mass Spectrometry

DHLNL (CAS 21895-67-0) is a non-substitutable divalent collagen cross-link and direct pyridinoline precursor. Essential for accurate LC-MS/MS quantification of fibrosis progression, bone maturation, and LOX activity. Unlike HLNL or LNL, DHLNL uniquely resolves the 6.7- to 7.4-fold ratio increase in pulmonary fibrosis and vitamin D-modulated bone matrix quality. Required standard for vascular endothelial and mineralization studies.

Molecular Formula C12H25N3O5
Molecular Weight 291.34 g/mol
CAS No. 21895-67-0
Cat. No. B1204878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxylysinonorleucine
CAS21895-67-0
Synonyms5-hydroxylysinonorleucine
5-hydroxylysylnorleucine
delta-hydroxy-Lys-Nle
delta-hydroxylysylnorleucine
delta-hydroxylysylnorleucine, (L)-(2S)-isomer
HLNL
hydroxylysinonorleucine
Molecular FormulaC12H25N3O5
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N
InChIInChI=1S/C12H25N3O5/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20)/t8-,9?,10-/m0/s1
InChIKeySWTKBYSXMULFHZ-SMILAEQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxylysinonorleucine (DHLNL): A Core Immature Collagen Cross-Link for Fibrosis, Bone Quality, and ECM Maturation Research


Dihydroxylysinonorleucine (DHLNL, CAS: 21895-67-0) is a divalent, reducible immature collagen cross-link that originates from the enzymatic action of lysyl oxidase on hydroxylysine aldehyde residues in collagen fibrils [1]. As a key intermediate in the hydroxylysine-aldimine cross-linking pathway, DHLNL is a defining marker of nascent connective tissue formation and remodeling [2]. Its quantitative measurement is essential for evaluating the balance between collagen synthesis, maturation, and degradation in both normal physiology and disease states [3].

Why Dihydroxylysinonorleucine (DHLNL) Cannot Be Replaced by Other Immature or Mature Cross-Links in Quantitative ECM Studies


The functional and pathological interpretation of collagen cross-linking hinges on the precise quantification of individual cross-link species, as each reflects distinct enzymatic pathways and stages of tissue maturation. DHLNL is not interchangeable with its monohydroxylated analog hydroxylysinonorleucine (HLNL), the lysine-pathway derived lysinonorleucine (LNL), or the mature trivalent pyridinium cross-links (PYD/DPD) [1]. The DHLNL/HLNL ratio is a direct indicator of lysyl hydroxylase 2 (LH2) activity and telopeptidyl hydroxylation status, a parameter critically altered in fibrotic diseases and bone disorders [2]. Moreover, analytical methods optimized for DHLNL detection, such as HPLC-ESI-MS with HFBA ion-pairing, achieve significantly different precision profiles compared to methods designed for other cross-links, making targeted assay selection essential for reliable data generation [1]. Substituting a generic 'collagen cross-link' measurement for specific DHLNL quantification will obscure the mechanistic insights required for drug development, biomarker validation, or disease modeling [3].

Quantitative Evidence for Dihydroxylysinonorleucine (DHLNL) Differentiation vs. HLNL, PYD, and DPD in Connective Tissue Analysis


DHLNL Analytical Precision in HPLC-ESI-MS vs. Reference Ion Exchange Chromatography

The HPLC-ESI-MS method demonstrates high intra- and inter-day precision for DHLNL quantification, with errors of less than 3.4% and 7.7%, respectively. This compares favorably to the reference method of ion exchange chromatography with post-column ninhydrin detection, where DHLNL precision is not explicitly reported but the new method is described as 'more sensitive and selective' [1]. For context, the method's precision for other cross-links was: HLNL (3.5% intra-day, 5.9% inter-day), PYD (4.0% intra-day, 5.2% inter-day), and DPD (8.2% intra-day, 10.7% inter-day) [1].

Collagen Cross-Linking Bioanalytical Method Validation Mass Spectrometry

DHLNL/HLNL Ratio as a Profibrotic Biomarker in Pulmonary Fibrosis Models

In a rat model of lung fibrosis induced by bleomycin, the DHLNL/HLNL ratio in fibrotic lung collagen was significantly elevated to 17.1 ± 4.8, compared to 2.3 ± 0.5 in control lungs [1]. Similarly, in a silica-instilled model, the ratio reached 15.5 ± 4.8 [1]. These increases are not observed with mature cross-links like pyridinoline (PYD) in acute models, highlighting DHLNL's specific utility as an early indicator of fibrotic remodeling [2].

Pulmonary Fibrosis Biomarker Collagen Maturation

DHLNL as the Major Reducible Cross-Link in Vascular Endothelium vs. Elastin Cross-Links

In cultured human umbilical arterial and venous endothelial cells, the primary reducible cross-link synthesized is dihydroxylysinonorleucine (di-OH-LNL) [1]. This is in contrast to elastin-rich tissues where desmosine and isodesmosine are the dominant cross-links. Treatment with the lathyrogen beta-aminopropionitrile (BAPN), a lysyl oxidase inhibitor, specifically inhibits DHLNL synthesis in this system [1].

Vascular Biology Lysyl Oxidase Endothelial Cell Culture

DHLNL Decrease in Osteoporotic Bone vs. Age-Matched Controls

Human trabecular bone from osteoporotic individuals exhibits a substantial and specific decrease in the concentration of divalent reducible collagen cross-links. DHLNL levels are reduced by 30% compared to sex- and age-matched controls, while HLNL is reduced by 24% [1]. This differential reduction underscores DHLNL's particular sensitivity to the altered bone remodeling state in osteoporosis, beyond general collagen loss.

Osteoporosis Bone Quality Collagen Biochemistry

Age- and Vitamin D-Dependent Modulation of DHLNL/HLNL Ratio in Bone Collagen

The ratio of DHLNL to HLNL in chick bone collagen decreases progressively with age in normal animals, indicating ongoing collagen maturation. This decrease is accelerated by a high vitamin D diet, suggesting vitamin D promotes the conversion of immature DHLNL to mature cross-links [1]. Conversely, vitamin D deficiency leads to a sustained elevation of the DHLNL/HLNL ratio, reflecting impaired collagen maturation [1].

Vitamin D Bone Maturation Collagen Cross-Linking

Optimal Application Scenarios for Dihydroxylysinonorleucine (DHLNL) in Fibrosis, Bone Biology, and Bioanalytical Development


Anti-Fibrotic Drug Efficacy Assessment in Preclinical Models

Given the 7.4-fold elevation of the DHLNL/HLNL ratio in bleomycin-induced pulmonary fibrosis (17.1 vs. 2.3 in controls), DHLNL serves as a quantifiable pharmacodynamic marker for evaluating anti-fibrotic drug candidates [1]. A reduction in this ratio post-treatment can indicate successful attenuation of lysyl hydroxylase 2-driven, pro-fibrotic collagen cross-linking [1].

Bone Quality and Osteoporosis Research

The 30% reduction in DHLNL content in osteoporotic human trabecular bone, exceeding the 24% reduction in HLNL, provides a more sensitive measure of compromised bone matrix quality than collagen content alone [2]. This makes DHLNL a critical endpoint in studies investigating the effects of anti-resorptive or anabolic therapies on bone material properties.

Bioanalytical Method Development and Cross-Link Panel Validation

For laboratories developing or validating quantitative LC-MS/MS assays for the collagen cross-link panel (DHLNL, HLNL, PYD, DPD), DHLNL offers a benchmark of precision with intra- and inter-day errors below 3.4% and 7.7% in optimized methods [3]. This reliability supports its use as a stable internal reference analyte when troubleshooting complex tissue matrices.

Vascular Biology and Endothelial Cell Function Studies

As the major reducible cross-link synthesized by human vascular endothelial cells, DHLNL is the analyte of choice for investigating the regulation of lysyl oxidase activity in the vessel wall, studying endothelial-to-mesenchymal transition (EndMT), or screening for modulators of vascular stiffness and fibrosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroxylysinonorleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.